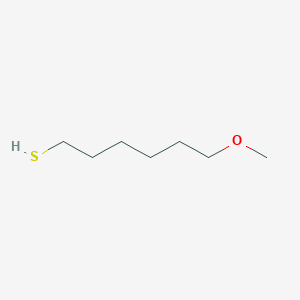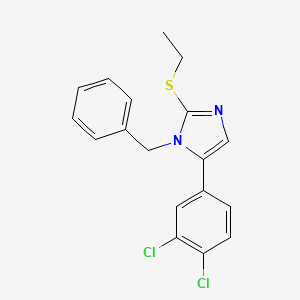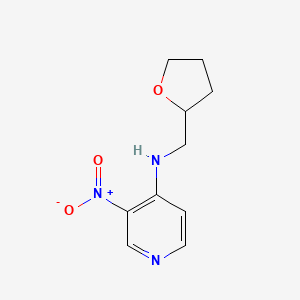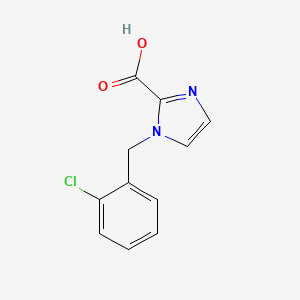![molecular formula C28H27N3O4 B2550413 N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 894552-46-6](/img/structure/B2550413.png)
N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound "N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide" appears to be a complex molecule that may be synthesized through multi-component reactions. A similar compound was synthesized in the study described in paper , where novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were created using a Passerini three-component reaction. This reaction involved an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, carried out in water at room temperature, yielding the products quantitatively. Although the exact synthesis of the compound is not detailed, the methodology from paper could potentially be adapted for its synthesis, considering the structural similarities with the quinoline moiety.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple aromatic rings and heteroatoms contributing to its three-dimensional conformation. In paper , a related compound with an acetamide group was synthesized and its structure was determined using X-ray crystallography. The compound crystallized in the orthorhombic crystal system and exhibited intermolecular hydrogen bonds. While the exact structure of "this compound" is not provided, it is reasonable to infer that it may also form a crystalline structure with specific intermolecular interactions, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The compound contains functional groups such as acetamide and aromatic amines, which are known to participate in various chemical reactions. The acetamide group, in particular, can be involved in nucleophilic substitution reactions or can be deacetylated under certain conditions. The aromatic amine moiety may undergo electrophilic substitution reactions. While the specific reactivity of the compound has not been detailed in the provided papers, general knowledge of organic chemistry suggests these possibilities.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred based on its molecular structure. The presence of multiple aromatic rings suggests it is likely to be hydrophobic and may have low solubility in water. The compound's melting point, boiling point, and solubility would be influenced by the presence of the dioxinoquinolinyl and acetamide groups. The compound's stability, reactivity, and toxicity are not discussed in the provided papers, but these properties are crucial for understanding its potential applications, especially in medicinal chemistry.
科学的研究の応用
Antimalarial Activity
Quinoline derivatives have been synthesized and studied for their antimalarial activity. Werbel et al. (1986) explored a series of compounds demonstrating significant antimalarial potency against Plasmodium berghei in mice, including resistant strains of the parasite, and suggested their potential for clinical trials in humans (Werbel et al., 1986).
Anion Coordination
Kalita and Baruah (2010) investigated different spatial orientations of amide derivatives on anion coordination. They found that N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, demonstrating the structural flexibility and potential for creating channel-like structures (Kalita & Baruah, 2010).
Antiviral Activity
Research by Luo et al. (2012) on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation showed that some of these compounds possess weak to good anti-Tobacco mosaic virus (TMV) activity, indicating potential applications in antiviral research (Luo et al., 2012).
Psycho- and Neurotropic Profiling
Podolsky et al. (2017) studied the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo, identifying compounds with specific sedative effects and anti-amnesic activity. This research highlights the therapeutic potential of quinoline derivatives in neuropsychiatric disorders (Podolsky et al., 2017).
Catalysis and Chemical Synthesis
Studies on rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes by Imamoto et al. (2012) and the preparation of pincer quinoline ruthenium catalysts for ketone reduction by Facchetti et al. (2016) demonstrate the utility of quinoline derivatives in catalysis and organic synthesis (Imamoto et al., 2012); (Facchetti et al., 2016).
Molecular Sensing and Chemosensors
Research by Park et al. (2015) on a highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions illustrates the application of quinoline derivatives in environmental monitoring and bioimaging (Park et al., 2015).
特性
IUPAC Name |
2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-18-6-8-22(9-7-18)29-16-21-13-20-14-25-26(35-11-10-34-25)15-24(20)31(28(21)33)17-27(32)30-23-5-3-4-19(2)12-23/h3-9,12-15,29H,10-11,16-17H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXGIZWHSPJMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC(=C5)C)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)
![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)
![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)
![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)


![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)




![N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2550353.png)